molecular formula C22H43N3O5 B8167617 (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

Cat. No.: B8167617
M. Wt: 429.6 g/mol
InChI Key: FDLZILUSVYVXFL-KRWDZBQOSA-N
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Description

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its tert-butyl and amino functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the peptide bond: The protected amino acid is coupled with an appropriate amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid
  • (S)-tert-butyl 2-amino-5-((8-aminooctyl)amino)-5-oxopentanoate

Uniqueness

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N3O5/c1-21(2,3)29-19(27)17(23)13-14-18(26)24-15-11-9-7-8-10-12-16-25-20(28)30-22(4,5)6/h17H,7-16,23H2,1-6H3,(H,24,26)(H,25,28)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLZILUSVYVXFL-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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